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Glyceryl 1,3-distearate-2-oleate - 2846-04-0

Glyceryl 1,3-distearate-2-oleate

Catalog Number: EVT-382701
CAS Number: 2846-04-0
Molecular Formula: C57H108O6
Molecular Weight: 889.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Cocoa butter: SOS contributes to the unique melting properties of cocoa butter, desirable for chocolate production. []
  • Shea butter: Shea butter, derived from the nuts of the African shea tree, contains a considerable amount of SOS. [, , ]
  • Sal fat: Extracted from the seeds of the Sal tree (Shorea robusta), sal fat contains SOA (1,3-rac-stearoyl-arachidoyl-2-oleoylglycerol), a TAG structurally similar to SOS, sharing similar polymorphic behavior. []
  • Mango kernel fat: Mango kernels are a rich source of SOS, contributing to the fat's high oxidative stability. []
  • Bambangan kernel fat: This fat, derived from the Bambangan fruit (Mangifera pajang), also contains SOS as a major component, contributing to its potential as a cocoa butter alternative. []
Synthesis Analysis

Direct esterification of 1,3-diacylglycerol with oleic acid can also synthesize SOS. This method requires stringent reaction conditions and purification steps to obtain high purity. []

Molecular Structure Analysis

The presence of the cis double bond in the oleic acid moiety introduces a kink in the molecule's structure, influencing its packing arrangement and contributing to its lower melting point compared to fully saturated triacylglycerols like tristearin. []

Hydrolysis:

SOS undergoes hydrolysis in the presence of lipases or under acidic or alkaline conditions. Hydrolysis breaks the ester bonds, yielding glycerol, stearic acid, and oleic acid. []

Oxidation:

The unsaturated oleic acid moiety in SOS makes it susceptible to oxidation. Oxidation leads to the formation of various volatile compounds, primarily aldehydes and ketones, impacting the flavor and aroma of fats containing SOS. []

Interesterification:

Interesterification involves rearranging the fatty acid positions on the glycerol backbone of triacylglycerols. This reaction can be used to modify the physical properties of fats containing SOS, creating desired melting profiles for specific applications. [, ]

Chemical Reactions Analysis
  • Solubility: SOS is insoluble in water but soluble in organic solvents like hexane and acetone. These solubility characteristics are exploited during its fractionation and purification. [, ]
  • Oxidative stability: The presence of the unsaturated oleic acid moiety renders SOS susceptible to oxidation, but its oxidative stability is still relatively high compared to TAGs with more unsaturation. [, ]

Food Industry:

  • Cocoa butter equivalent (CBE): SOS, due to its sharp melting profile and polymorphic behavior, serves as a key ingredient in CBE formulations, providing a desirable texture and mouthfeel to chocolate and confectionery products. [, , , , , ]
  • Filling fats: SOS-rich fats are used as filling fats in bakery and confectionery products, providing desired textural properties and stability. []
  • Trans-free shortenings: The high oxidative stability of SOS-rich fats makes them suitable for use as trans-free shortenings. []
Physical and Chemical Properties Analysis
  • Melting point: SOS exhibits a sharp melting point around 44.1°C, significantly lower than fully saturated triacylglycerols like tristearin but higher than TAGs with more unsaturation. [, ]
  • Polymorphism: SOS exhibits polymorphism, existing in different crystalline forms (α, γ, β', β2, β1) with distinct melting points and crystal packing arrangements. This property significantly influences the texture and stability of fat-containing products. [, , , , , ]
  • Solid Fat Content (SFC): The SFC of SOS changes with temperature, impacting the texture and mouthfeel of products containing it. []
Applications
  • Cosmetics: Shea butter, rich in SOS, is widely used in cosmetics due to its moisturizing and emollient properties. []
Future Directions
  • Optimization of sustainable SOS production: Exploring alternative, sustainable sources of SOS, such as microbial production using engineered yeast, and optimizing existing enzymatic synthesis methods to enhance efficiency and reduce costs is crucial for future applications. [, ]

1,3-Dipalmitoyl-2-oleoyl glycerol (POP)

Relevance: Structurally, POP is closely related to Glyceryl 1,3-distearate-2-oleate (SOS), differing only in the fatty acid chains at the sn-1 and sn-3 positions. While SOS has stearic acid (C18:0) at these positions, POP has palmitic acid (C16:0). This difference in chain length significantly impacts their melting points, with POP having a lower melting point than SOS [, , ]. Research often investigates these two compounds together, exploring their synergistic effects on the crystallization and melting behavior of fat blends, especially in developing cocoa butter equivalents [, , , , ].

1-Palmitoyl-2-oleoyl-3-stearoyl glycerol (POS)

Relevance: POS serves as a structural link between Glyceryl 1,3-distearate-2-oleate (SOS) and POP. It possesses stearic acid at the sn-3 position like SOS and palmitic acid at the sn-1 position like POP [, , ]. Its presence in cocoa butter and cocoa butter equivalents highlights its importance in achieving desired physical properties. Studies often investigate POS alongside SOS and POP to understand their combined influence on fat crystallization, polymorphism, and melting behavior [, , , , ].

1,3-Distearoyl-2-linoleoyl-glycerol (SLS)

Relevance: SLS shares the same saturated fatty acid composition as Glyceryl 1,3-distearate-2-oleate (SOS) at the sn-1 and sn-3 positions, both possessing stearic acid [, ]. The difference lies in the sn-2 position, where SLS has a diunsaturated linoleic acid while SOS has a monounsaturated oleic acid. This difference impacts their oxidative stability, with SLS being more susceptible to oxidation due to the presence of two double bonds in linoleic acid [].

1,3-Distearoyl-2-linolenoyl-glycerol (SlnS)

Relevance: Like SLS, SlnS shares the commonality of two stearic acid chains with Glyceryl 1,3-distearate-2-oleate (SOS) at the sn-1 and sn-3 positions []. The presence of the triunsaturated linolenic acid at the sn-2 position differentiates SlnS from both SOS and SLS in terms of oxidative stability. It further emphasizes the impact of fatty acid unsaturation on the overall properties of triacylglycerols.

Triolein (OOO)

Relevance: Unlike the saturated stearic acid chains in Glyceryl 1,3-distearate-2-oleate (SOS), triolein possesses three unsaturated oleic acid chains []. This structural difference results in dramatically different physical properties. Triolein, with its lower melting point, exists as a liquid at room temperature, contrasting with the solid nature of SOS. These differences are essential considerations when formulating food products with specific textural properties.

1,3-Dibehenoyl-2-oleoylglycerol (BOB)

Relevance: BOB is structurally similar to Glyceryl 1,3-distearate-2-oleate (SOS), with both sharing oleic acid at the sn-2 position []. The primary difference lies in the longer behenic acid chains in BOB compared to the stearic acid chains in SOS. This difference in chain length translates to a much higher melting point for BOB compared to SOS. Consequently, BOB finds applications in specific areas like improving fat bloom stability in chocolate, highlighting the impact of fatty acid chain length on the functional properties of triacylglycerols [].

Properties

CAS Number

2846-04-0

Product Name

Glyceryl 1,3-distearate-2-oleate

IUPAC Name

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Molecular Formula

C57H108O6

Molecular Weight

889.5 g/mol

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27-

InChI Key

RBLADLVPSYELCA-IKPAITLHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(Z)-9-Octadecenoic Acid 2-[(1-Oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl Ester; 1,3-Di-O-stearoyl-2-O-oleoylglycerol; 1,3-Distearo-2-olein; 1,3-Distearoyl-2-olein; 1,3-Distearoyl-2-oleoylglycerol; 1,3-Distearyl-2-oleylglycerol; 2-Oleo-1,3

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

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